4-Benzothiazoleethanol,2-amino-(9CI)

Lipophilicity Drug-likeness Physicochemical profiling

4-Benzothiazoleethanol,2-amino-(9CI), systematic name 2-(2-amino-1,3-benzothiazol-4-yl)ethanol (CAS 171874-50-3), is a heterocyclic small molecule (C9H10N2OS, MW 194.26 g/mol) belonging to the 2-aminobenzothiazole class. The compound bears a primary amino group at the 2-position essential for hydrogen-bond donor/acceptor interactions typical of this scaffold and a 2-hydroxyethyl substituent at the 4-position of the benzene ring, which introduces an additional hydrogen-bond donor, increases topological polar surface area (tPSA = 87.4 Ų), and provides a functionalizable primary alcohol handle absent in simpler 4-alkyl or 4-unsubstituted 2-aminobenzothiazole analogs.

Molecular Formula C9H10N2OS
Molecular Weight 194.26 g/mol
CAS No. 171874-50-3
Cat. No. B070805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzothiazoleethanol,2-amino-(9CI)
CAS171874-50-3
Synonyms4-Benzothiazoleethanol,2-amino-(9CI)
Molecular FormulaC9H10N2OS
Molecular Weight194.26 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=N2)N)CCO
InChIInChI=1S/C9H10N2OS/c10-9-11-8-6(4-5-12)2-1-3-7(8)13-9/h1-3,12H,4-5H2,(H2,10,11)
InChIKeyFXJXVIHURMNPDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzothiazoleethanol,2-amino-(9CI) (CAS 171874-50-3): Structural Identity and Physicochemical Baseline for Procurement Decisions


4-Benzothiazoleethanol,2-amino-(9CI), systematic name 2-(2-amino-1,3-benzothiazol-4-yl)ethanol (CAS 171874-50-3), is a heterocyclic small molecule (C9H10N2OS, MW 194.26 g/mol) belonging to the 2-aminobenzothiazole class [1]. The compound bears a primary amino group at the 2-position essential for hydrogen-bond donor/acceptor interactions typical of this scaffold and a 2-hydroxyethyl substituent at the 4-position of the benzene ring, which introduces an additional hydrogen-bond donor, increases topological polar surface area (tPSA = 87.4 Ų), and provides a functionalizable primary alcohol handle absent in simpler 4-alkyl or 4-unsubstituted 2-aminobenzothiazole analogs [1]. Its computed lipophilicity (XLogP3 = 1.6) and two rotatable bonds distinguish it from both the parent 2-aminobenzothiazole (C7H6N2S, MW 150.20, LogP ≈ 1.89, PSA ≈ 67.2 Ų) and the 4-hydroxy analog 2-amino-4-hydroxybenzothiazole (XLogP3 = 1.7, zero rotatable bonds) [2], positioning it as a moderately lipophilic building block with enhanced aqueous compatibility relative to unsubstituted or alkyl-substituted congeners.

Why 4-Benzothiazoleethanol,2-amino-(9CI) Cannot Be Replaced by Generic 2-Aminobenzothiazole or Simple 4-Substituted Analogs


The 2-aminobenzothiazole scaffold exhibits pronounced position- and substituent-dependent variation in biological activity, physicochemical properties, and synthetic reactivity, making simple in-class substitution unreliable [1]. The 4-(2-hydroxyethyl) group in the target compound simultaneously modulates three critical parameters: it reduces computed lipophilicity by approximately 0.3 log units relative to the parent 2-aminobenzothiazole, increases topological polar surface area by roughly 20 Ų (altering predicted membrane permeability and aqueous solubility), and adds a primary alcohol functional handle that is absent in both the parent compound and the 4-methyl analog [2]. Furthermore, the 4-hydroxy analog (2-amino-4-hydroxybenzothiazole) lacks the ethyl spacer, resulting in a directly conjugated phenolic system with zero rotatable bonds versus two in the target compound — a difference that affects both conformational flexibility and the electronic environment of the benzothiazole ring [3]. These multi-parameter differences mean that substituting any generic 2-aminobenzothiazole for CAS 171874-50-3 in a synthetic sequence or biological assay will introduce uncontrolled variance in solubility, reactivity, hydrogen-bonding capacity, and target engagement. The quantitative dimensions of this differentiation are elaborated in Section 3.

4-Benzothiazoleethanol,2-amino-(9CI): Quantitative Differentiation Evidence Against Key Structural Comparators


Computed Lipophilicity Reduction vs. Parent 2-Aminobenzothiazole: XLogP3 Comparison

The target compound (4-Benzothiazoleethanol,2-amino-(9CI), CAS 171874-50-3) has a computed XLogP3 of 1.6, compared to LogP ≈ 1.89 for the parent 2-aminobenzothiazole (CAS 136-95-8), representing a reduction of approximately 0.29 log units attributable to the 4-(2-hydroxyethyl) substituent [1]. This lipophilicity decrease is meaningful for applications where lower logP correlates with reduced non-specific protein binding, improved aqueous solubility, or attenuated hERG liability — all class-level trends documented across benzothiazole medicinal chemistry programs [2].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area Increase vs. Parent 2-Aminobenzothiazole: Implications for Permeability and Solubility

The target compound has a computed topological polar surface area (tPSA) of 87.4 Ų, compared to approximately 67.2 Ų for unsubstituted 2-aminobenzothiazole — a difference of +20.2 Ų (approximately 30% increase) [1]. This tPSA elevation is driven by the additional oxygen atom in the 4-(2-hydroxyethyl) group contributing hydrogen-bond acceptor capacity. In the widely applied Veber rule framework, tPSA values below 140 Ų are generally associated with acceptable oral bioavailability; the target compound's tPSA of 87.4 Ų remains within favorable bounds while offering improved aqueous solubility potential compared to the more lipophilic parent. The 4-hydroxy analog (2-amino-4-hydroxybenzothiazole) has not had its tPSA computed in the same source but bears a similar heteroatom count and is expected to occupy a comparable tPSA range, though with zero rotatable bonds (see Evidence Item 3) [2].

Membrane permeability tPSA ADME prediction

Rotatable Bond Count Differentiation: Conformational Flexibility vs. Rigid 4-Substituted Analogs

The target compound possesses two rotatable bonds (the C–C bond of the 4-hydroxyethyl chain and the C–O bond), compared to zero rotatable bonds for the 4-hydroxy analog 2-amino-4-hydroxybenzothiazole and one rotatable bond for the 4-methyl analog 2-amino-4-methylbenzothiazole [1][2]. This difference in conformational degrees of freedom has consequences for molecular recognition: the hydroxyethyl group can adopt multiple low-energy conformations to optimize hydrogen-bond geometry with biological targets or crystal packing interactions, whereas the rigid 4-OH analog is conformationally restricted. In class-level SAR for 2-aminobenzothiazoles, the presence and length of a flexible linker between the benzothiazole core and a polar functional group has been shown to modulate potency against diverse targets, including kinases and GPCRs [3].

Conformational flexibility Molecular recognition Crystal engineering

Hydrogen Bond Donor/Acceptor Profile: Differentiated Intermolecular Interaction Capacity

The target compound has a computed hydrogen bond donor (HBD) count of 2 and hydrogen bond acceptor (HBA) count of 4, identical to the 4-hydroxy analog 2-amino-4-hydroxybenzothiazole [1][2]. However, this profile differs from 4-alkyl-substituted 2-aminobenzothiazoles (e.g., 2-amino-4-methylbenzothiazole, C8H8N2S), which lack the oxygen atom and therefore have HBD = 1 (amino group only) and HBA = 2 (thiazole N and S) . The additional HBD (primary alcohol) and two additional HBA sites in the target compound directly affect solubility in polar protic solvents, capacity for co-crystal formation, and potential for specific hydrogen-bond interactions with biological targets. The parent 2-aminobenzothiazole is reported as freely soluble in ethanol and chloroform but very slightly soluble in water ; the 4-hydroxyethyl substituent is expected to shift solubility toward greater aqueous compatibility based on the increased HBD/HBA count, though no experimentally determined comparative solubility data was identified in the public domain for this specific compound.

Hydrogen bonding Supramolecular chemistry Solubility enhancement

Substituent Electronic Effects: pKa Modulation in 4-Substituted 2-Aminobenzothiazoles

A systematic study by Öğretir et al. (2008) determined acid dissociation constants (pKa values) for a series of 4- and/or 6-substituted 2-aminobenzothiazole derivatives, demonstrating that the nature of the 4-substituent modulates the first protonation pKa (pKa1, attributed to the amino/imino group) across a range of approximately 0.5–3.0 pKa units depending on the substituent electronic character [1]. While the specific pKa of 4-Benzothiazoleethanol,2-amino-(9CI) was not reported in this study, the 4-(2-hydroxyethyl) group — an electron-donating alkyl substituent with a terminal inductively electron-withdrawing hydroxyl — is predicted to produce a pKa1 intermediate between 4-alkyl-substituted (more basic) and 4-halogen-substituted (less basic) analogs. This contrasts with 4-hydroxy-substituted derivatives where prototropic tautomerism (amino ↔ imino form) alters the protonation mechanism [1]. For the parent 2-aminobenzothiazole, the reported pK1 is approximately 4.48 at 20°C , providing a baseline; the 4-hydroxyethyl substituent is expected to shift this value by an estimated +0.2 to +0.5 pKa units based on the electron-donating inductive effect of the alkyl spacer, though this awaits experimental confirmation.

Acid dissociation constant Protonation state pH-dependent speciation

Synthetic Utility: The 4-Hydroxyethyl Group as a Differentiated Functional Handle for Downstream Derivatization

The primary alcohol of the 4-(2-hydroxyethyl) group in the target compound provides a site for etherification, esterification, oxidation (to the corresponding aldehyde or carboxylic acid), halogenation, or Mitsunobu reactions — chemical transformations that are not accessible with the 4-methyl analog (2-amino-4-methylbenzothiazole, CAS 139331-68-3) or the parent 2-aminobenzothiazole [1]. The 4-hydroxy analog (2-amino-4-hydroxybenzothiazole, CAS 7471-03-6) bears a phenolic –OH group directly conjugated to the aromatic ring, which has markedly different reactivity (e.g., O-alkylation yields aryl ethers, whereas the target's primary alcohol yields alkyl ethers with distinct chemical and metabolic stability profiles) [2]. This differentiates the target compound as a building block that enables both amino-directed chemistry at the 2-position and alcohol-directed chemistry at the 4-position with orthogonal protection strategies — a dual-functional-handle advantage not shared by any of the comparator compounds [3].

Building block utility Chemical diversification Parallel synthesis

Recommended Procurement Scenarios for 4-Benzothiazoleethanol,2-amino-(9CI) Based on Differentiated Evidence


Medicinal Chemistry Library Synthesis Requiring Dual-Orthogonal Functional Handles

The target compound is uniquely suited as a building block for parallel medicinal chemistry libraries where both the 2-amino group (for amide coupling, urea formation, or N-alkylation) and the 4-primary alcohol (for etherification, esterification, or Mitsunobu-based diversification) must be independently derivatized [1]. This dual-handle architecture enables two-dimensional library design that is inaccessible with parent 2-aminobenzothiazole or 4-alkyl-substituted analogs, which lack the second functional handle [1]. The ethyl spacer between the benzothiazole ring and the alcohol oxygen ensures that transformations at the 4-position do not electronically perturb the 2-amino reactivity, enabling true orthogonal protection strategies. This scenario is supported by the structural evidence in Section 3, Evidence_Item 6.

Physicochemical Property Optimization Programs Targeting Reduced Lipophilicity While Retaining Scaffold Potency

For drug discovery programs where the 2-aminobenzothiazole scaffold has demonstrated target engagement but excessive lipophilicity limits developability (e.g., high LogP contributing to metabolic instability or hERG binding), the target compound offers a systematically reduced XLogP3 (1.6 vs. ~1.89 for the parent scaffold) while retaining the core pharmacophore [1]. The approximately 30% increase in tPSA (87.4 vs. ~67.2 Ų) may also contribute to improved solubility and reduced non-specific binding. This differentiated physicochemical profile — quantified in Section 3, Evidence_Items 1 and 2 — positions the target compound as a rational replacement for more lipophilic 2-aminobenzothiazole analogs in lead optimization workflows.

Fragment-Based Drug Discovery or Structure-Based Design Requiring Conformational Sampling

The two rotatable bonds of the 4-hydroxyethyl chain provide conformational flexibility that is absent in the 4-hydroxy analog (0 rotatable bonds) [1]. In fragment-based screening by X-ray crystallography or NMR, this flexibility allows the hydroxyethyl group to sample multiple binding-site orientations, potentially revealing cryptic hydrogen-bond interactions not accessible to rigid 4-substituted fragments. The differentiated rotatable bond count established in Section 3, Evidence_Item 3 underpins this scenario, making the target compound a preferred choice over 4-hydroxy or 4-methyl analogs for fragment library design where conformational diversity at the 4-position is valued.

Co-Crystal Engineering and Supramolecular Chemistry Exploiting Differentiated H-Bond Capacity

With HBD = 2 and HBA = 4, the target compound offers a hydrogen-bond capacity intermediate between simple 2-aminobenzothiazoles (HBD = 1, HBA = 2) and more highly functionalized derivatives, while the flexible hydroxyethyl arm enables geometry-optimized hydrogen-bond networks in co-crystal formation [1]. This differentiated H-bond profile (Section 3, Evidence_Item 4) supports procurement for co-crystal screening campaigns, metal-organic framework construction, or supramolecular gel development where both hydrogen-bond donor count and donor/acceptor spatial arrangement are critical design parameters.

Quote Request

Request a Quote for 4-Benzothiazoleethanol,2-amino-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.